1,3,7,9-Tetrachlorodibenzo-P-dioxin

Vue d'ensemble

Description

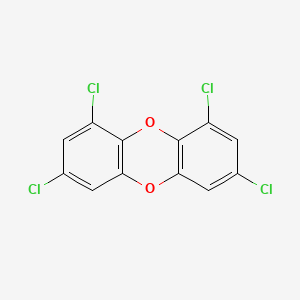

1,3,7,9-Tetrachlorodibenzo-P-dioxin is a chemical compound with the molecular formula C₁₂H₄Cl₄O₂ and a molecular weight of 321.971 g/mol . It belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and potential toxicity . This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with four chlorine atoms attached at positions 1, 3, 7, and 9 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,7,9-Tetrachlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of chlorinated phenols under high-temperature conditions . For example, the reaction of 2,4,5-trichlorophenol with itself or with other chlorinated phenols can lead to the formation of polychlorinated dibenzo-p-dioxins, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature processes such as incineration of chlorinated organic compounds. These processes can lead to the unintentional formation of PCDDs, including this compound . Control measures are often implemented to minimize the release of these compounds into the environment.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,7,9-Tetrachlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher chlorinated dioxins or other oxidation products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dioxins.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Higher chlorinated dioxins and other oxidation products.

Reduction: Less chlorinated dioxins and dechlorinated products.

Substitution: Substituted dioxins with different functional groups.

Applications De Recherche Scientifique

Toxicological Research

Mechanisms of Action

Research has demonstrated that 1,3,7,9-tetrachlorodibenzo-P-dioxin interacts with the aryl hydrocarbon receptor (AhR), leading to a cascade of biological effects. Studies involving dose-response modeling have identified key quantifiable events (KQEs) associated with liver tumor induction in rodent models. The benchmark dose methodology has been utilized to estimate essential doses that activate these KQEs, providing insights into the carcinogenic potential of this compound .

Case Study: Liver Tumor Induction

A significant study employed a new dose-response modeling framework to analyze the effects of this compound on liver tumors in rats. The study identified six KQEs and characterized the pathway dose-response relationship for estimating point-of-departure (POD) values based on mechanistic understanding. The results indicated that traditional PODs were comparable to those derived from this new methodology .

Environmental Monitoring and Risk Assessment

Environmental Persistence

this compound is persistent in the environment and can accumulate in the food chain. Its analysis is crucial for environmental monitoring programs aimed at assessing contamination levels in soil and water sources. The U.S. Environmental Protection Agency (EPA) has established methods for detecting dioxins in environmental samples, emphasizing the importance of accurate measurement techniques .

Toxicity Equivalency Factors (TEFs)

The compound is assigned a Toxicity Equivalency Factor (TEF), which helps in evaluating the risk associated with exposure to complex mixtures of dioxins and furans. This factor is used to calculate toxic equivalency (TEQ), allowing for a standardized approach to risk assessment across different dioxin congeners .

Regulatory Frameworks

Guidelines for Exposure Limits

Regulatory bodies have established guidelines for acceptable exposure limits to this compound based on toxicological data. For instance, studies have provided estimates of excess lifetime cancer risk associated with various exposure levels. These guidelines are critical for public health protection and inform regulatory decisions regarding environmental cleanup and industrial practices .

Analytical Methods

Detection Techniques

Advanced analytical methods such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) are employed to detect and quantify dioxins in environmental samples. These methods are essential for ensuring compliance with environmental regulations and assessing human exposure risks .

| Analytical Method | Description | Applications |

|---|---|---|

| GC-HRMS | High-resolution mass spectrometry for trace analysis | Environmental monitoring |

| Isotope dilution techniques | Enhances accuracy in quantifying dioxins | Risk assessment |

| Method 1613B | Performance-based method for dioxins analysis | Regulatory compliance |

Case Studies Highlighting Environmental Impact

Several case studies have documented the impact of this compound on human health and ecosystems:

- Seveso Disaster (1976) : Following an industrial accident in Seveso, Italy, residents were exposed to high levels of dioxins. Long-term health studies revealed increased rates of chloracne and potential carcinogenic effects among exposed populations .

- Agent Orange Studies : Research on veterans exposed to Agent Orange during the Vietnam War highlighted the long-term health effects associated with dioxin exposure, including reproductive toxicity and increased cancer risks .

Mécanisme D'action

1,3,7,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This interaction leads to the transcriptional activation of various genes involved in xenobiotic metabolism, immune response, and cell proliferation . The activation of AhR by this compound can result in both toxic and adaptive responses, depending on the context and level of exposure .

Comparaison Avec Des Composés Similaires

1,3,7,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) in terms of its structure and chemical properties. it is unique in its specific chlorine substitution pattern. Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzo-P-dioxin (PeCDD): Another highly toxic dioxin with five chlorine atoms.

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD): Contains six chlorine atoms and is also highly toxic.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which can influence its chemical reactivity and biological effects .

Activité Biologique

1,3,7,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a chlorinated aromatic compound that belongs to the class of dioxins. It is known for its high toxicity and potential to cause various adverse health effects in humans and animals. This article focuses on the biological activity of TCDD, exploring its mechanisms of action, health effects, and relevant case studies.

TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cellular responses to environmental toxins. Upon binding to TCDD, AhR translocates to the nucleus and interacts with specific DNA sequences, leading to altered gene expression.

- Gene Expression : High doses of TCDD can modulate the expression of numerous genes, including those involved in the metabolism of carcinogens like polycyclic aromatic hydrocarbons (PAHs) such as benzo(a)pyrene .

- Enzyme Induction : TCDD induces enzymes that facilitate the breakdown of toxic compounds, which can be protective at low levels but harmful when overstimulated .

Health Effects

TCDD exposure has been linked to a range of health issues:

- Carcinogenicity : Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), TCDD is associated with increased cancer risk among exposed populations .

- Immunotoxicity : Studies indicate that TCDD suppresses immune responses, reducing the effectiveness of T-cell-mediated immunity. For example, mice exposed to TCDD showed decreased CD8+ T-cell recruitment and impaired antibody production following viral infections .

- Endocrine Disruption : TCDD exposure has been associated with alterations in hormone levels, including thyroid hormones, which can lead to metabolic disorders .

Case Studies

Several studies have documented the effects of TCDD exposure in humans and animal models:

-

Seveso Disaster Cohort Study :

- Following the Seveso industrial accident in Italy, a cohort study revealed increased mortality rates from various cancers among residents exposed to high levels of TCDD. The standardized mortality ratio (SMR) for all cancers was found to be significantly elevated .

- A follow-up study indicated that non-cancer health effects were also prevalent, including chloracne and metabolic disorders .

-

Animal Studies :

- In a two-year study involving rats, chronic exposure to low doses of TCDD resulted in liver tumors and other neoplastic changes. Female rats showed a higher incidence of squamous cell carcinomas compared to males .

- Another study demonstrated dose-dependent tissue distribution and enzyme induction in rats following subcutaneous administration of TCDD. Peak concentrations were observed in liver tissue after three days .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

1,3,7,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGYHLJVDHUACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074070 | |

| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62470-53-5, 116889-70-4 | |

| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116889-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What were the findings regarding the presence of dioxins in kraft pulp mill process water?

A: Research examining process water from a kraft pulp mill utilizing oxygen delignification and chlorine or chlorine dioxide bleaching revealed the presence of 2,3,7,8-tetrachlorodibenzofuran (TCDF) at concentrations at or below 0.5 pg/L []. The study also indicated that the primary source of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins in the process water was likely agricultural chemicals present in the river water supply [].

Q2: What are the implications of the identified dioxin levels in the context of environmental water quality?

A: The research was conducted in the context of newly implemented environmental water quality standards in Japan, which mandate that the total concentration of dioxins (including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and coplanar polychlorinated biphenyls (PCBs)) not exceed 1 pg-TEQ/L []. The findings suggest that while TCDF levels were within acceptable limits, the presence of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from external sources like agricultural runoff is a concern for maintaining water quality standards.

Q3: Are there computational studies exploring the formation of these specific dioxins?

A: Yes, computational studies using methods like G3MP2B3 have been conducted to investigate the thermochemical properties of intermediates involved in the gas-phase formation of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from 2,4,6-trichlorophenol []. These studies shed light on the potential formation pathways of these dioxins and can contribute to understanding their presence in various environments, including industrial process water.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.